molecular formula C8H10N2O2 B2944783 N-(3-cyanooxolan-3-yl)prop-2-enamide CAS No. 2093822-06-9

N-(3-cyanooxolan-3-yl)prop-2-enamide

Cat. No.: B2944783
CAS No.: 2093822-06-9
M. Wt: 166.18
InChI Key: YNCAOHLUPLKKTL-UHFFFAOYSA-N
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Description

“N-(3-cyanooxolan-3-yl)prop-2-enamide” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a compound that can be synthesized and used in various chemical reactions .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been explored in various studies. For instance, one study demonstrated an efficient route to functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine and 1,2-azaphosphole bearing a chromone ring via reaction of 2-cyano-3- (4-oxo-4 H -chromen-3-yl)prop-2-enamide with some phosphorus sulfides and phosphorus tribromide .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can react with phosphorus reagents to synthesize novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .

Properties

IUPAC Name

N-(3-cyanooxolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-7(11)10-8(5-9)3-4-12-6-8/h2H,1,3-4,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCAOHLUPLKKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCOC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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